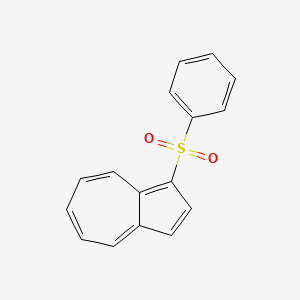
Azulene, 1-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azulene, 1-(phenylsulfonyl)- is a derivative of azulene, a non-alternant, bicyclic aromatic hydrocarbon known for its intense blue color. Azulene itself is an isomer of naphthalene but exhibits significantly different properties due to its unique structure, which includes a fused five-membered and seven-membered ring system . The phenylsulfonyl group attached to the azulene ring further modifies its chemical and physical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including 1-(phenylsulfonyl)-azulene, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . These compounds undergo reactions with olefins, active methylenes, enamines, and silyl enol ethers to form the desired azulene derivatives. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of azulene derivatives may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
化学反応の分析
Types of Reactions
Azulene, 1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, particularly at the 1- and 3-positions of the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce azulene derivatives with reduced phenylsulfonyl groups.
科学的研究の応用
Azulene, 1-(phenylsulfonyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of azulene, 1-(phenylsulfonyl)- involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins . Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential metabolic processes.
類似化合物との比較
Similar Compounds
Guaiazulene: Another azulene derivative with anti-inflammatory and antimicrobial properties.
Chamazulene: Known for its anti-inflammatory effects and presence in essential oils.
Azulene itself: Exhibits unique electronic properties and is used in various chemical and industrial applications.
Uniqueness
Azulene, 1-(phenylsulfonyl)- stands out due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and potential applications. This modification allows for more diverse chemical reactions and broader scientific research applications compared to other azulene derivatives.
特性
CAS番号 |
10437-71-5 |
|---|---|
分子式 |
C16H12O2S |
分子量 |
268.3 g/mol |
IUPAC名 |
1-(benzenesulfonyl)azulene |
InChI |
InChI=1S/C16H12O2S/c17-19(18,14-8-4-2-5-9-14)16-12-11-13-7-3-1-6-10-15(13)16/h1-12H |
InChIキー |
PKKUYRSKHYCBOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



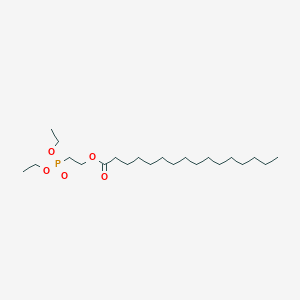

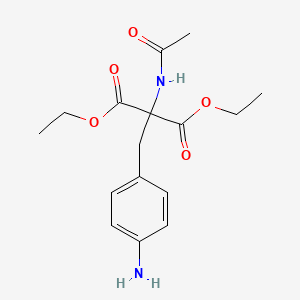
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

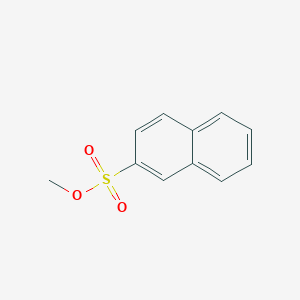
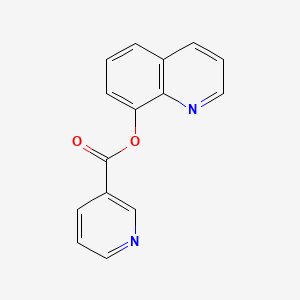
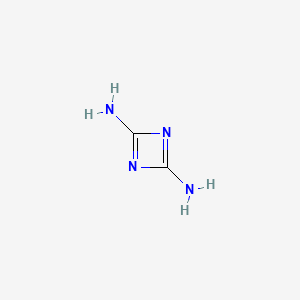
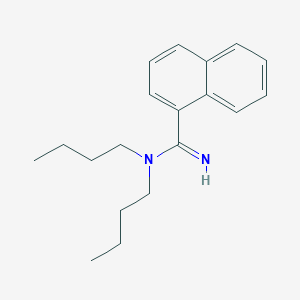
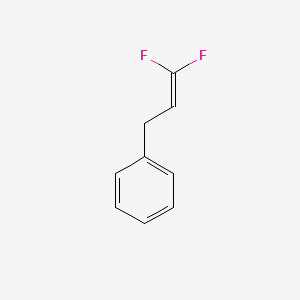
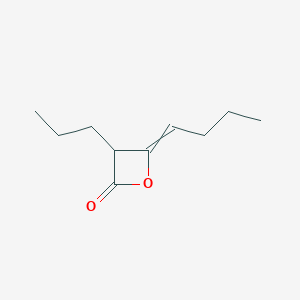

![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
